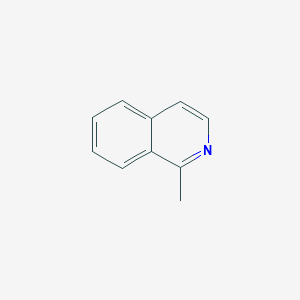

1-Methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Heterocyclic System in Organic and Medicinal Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in the fields of organic and medicinal chemistry. nih.govrsc.orgwisdomlib.org Its importance stems from its presence in a vast array of natural products, particularly alkaloids, and its role as a fundamental building block in the synthesis of numerous biologically active molecules. researchgate.netrsc.org Isoquinoline derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point for drug discovery and development. nih.govwisdomlib.orgamerigoscientific.com The structural diversity and therapeutic potential of isoquinoline-based compounds ensure that the development of novel synthetic methodologies for this framework remains a compelling area of research for synthetic organic and medicinal chemists. nih.govrsc.org

Structural Framework of 1-Methylisoquinoline as a Research Focus

This compound is a derivative of isoquinoline distinguished by a methyl group substituted at the C-1 position. nih.gov This specific substitution significantly influences the molecule's reactivity. The structure consists of a bicyclic system where a pyridine ring is fused to a benzene ring. wikipedia.org The nitrogen atom in the pyridine ring imparts basic properties to the molecule. amerigoscientific.com The formal chemical name for this compound is this compound, and it is also known by the synonym isoquinaldine. nih.govnist.gov Its chemical formula is C₁₀H₉N, and it has a molecular weight of approximately 143.19 g/mol . nih.govsigmaaldrich.com The presence of the methyl group at the C-1 position is a key feature that has been studied for its impact on the compound's reactivity and potential applications. scirp.orgscirp.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonym | Isoquinaldine | nist.gov |

| CAS Number | 1721-93-3 | nist.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₉N | nist.govsigmaaldrich.comuni.lu |

| Molecular Weight | 143.19 g/mol | nih.govsigmaaldrich.com |

| Appearance | Yellow to light yellow liquid | amerigoscientific.comchemicalbook.com |

| Density | 1.078 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 126-128 °C at 16 mmHg | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.6140 | sigmaaldrich.comchemicalbook.com |

| InChI Key | PBYMYAJONQZORL-UHFFFAOYSA-N | nih.govnist.gov |

Historical Context of Isoquinoline Derivatives in Chemical Synthesis and Natural Products

The history of isoquinoline chemistry began in 1885 with its first isolation from coal tar. wikipedia.org However, scientific interest had been sparked earlier in the 19th century with the isolation of the bioactive isoquinoline alkaloid papaverine (B1678415) from the opium poppy. researchgate.net This discovery unveiled a large family of plant-derived alkaloids built upon the isoquinoline framework, many of which possess significant physiological effects. rsc.orgwikipedia.org

The synthetic chemistry of isoquinolines has a long history, with foundational methods for their preparation dating back to the late 19th and early 20th centuries. mdpi.com Key reactions such as the Bischler-Napieralski (1893) and Pictet-Spengler (1911) reactions provided the initial pathways for constructing dihydro- and tetrahydroisoquinoline structures through intramolecular electrophilic cyclization. mdpi.com The Pomeranz–Fritsch reaction, which uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium, also became an efficient method for preparing the core isoquinoline structure. wisdomlib.orgwikipedia.org Over the decades, these traditional methods have been supplemented by a multitude of modern synthetic strategies, often employing transition-metal catalysis to achieve higher efficiency, better yields, and broader substrate scope. nih.govresearchgate.net The continuous development of synthetic routes highlights the enduring importance of isoquinoline derivatives in both natural product synthesis and the creation of novel functional molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYMYAJONQZORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870904 | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-93-3, 58853-80-8 | |

| Record name | 1-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Methylisoquinoline and Its Derivatives

Classical and Established Synthetic Routes

Long-standing methods for the synthesis of isoquinolines remain fundamental in organic synthesis, offering reliable and versatile pathways to the 1-methylisoquinoline core.

Bischler-Napieralski Reaction and its Derivatives for this compound Synthesis

The Bischler-Napieralski reaction, first reported in 1893, is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to their corresponding isoquinolines. wikipedia.orgjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates using a condensing agent in acidic conditions at reflux. wikipedia.orgnrochemistry.com To specifically yield this compound, the starting material would be N-(2-phenylethyl)acetamide.

The reaction is typically facilitated by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.org For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often the most effective approach. jk-sci.com The presence of electron-donating groups on the benzene (B151609) ring enhances the reaction's effectiveness. nrochemistry.com

Two primary mechanisms are proposed for the Bischler-Napieralski reaction. wikipedia.org One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. wikipedia.orgnrochemistry.com The choice of reaction conditions can influence which mechanistic pathway is favored. wikipedia.org A significant side reaction to consider is the retro-Ritter reaction, which can be minimized by using nitriles as solvents or by employing oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.comorganic-chemistry.org

Subsequent dehydrogenation of the initially formed 3,4-dihydro-1-methylisoquinoline is required to furnish the aromatic this compound. This is often achieved using reagents like palladium on carbon (Pd/C) or sulfur.

A modified and milder version of this reaction utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, allowing for the cyclodehydration to occur at lower temperatures with shorter reaction times. nih.gov This method has proven effective for a range of substrates, including those that are sensitive or not activated. nih.gov

| Reagent/Condition | Role | Reference |

| N-(2-phenylethyl)acetamide | Starting material for this compound | N/A |

| POCl₃, P₂O₅, ZnCl₂ | Dehydrating/Condensing agents | nrochemistry.comorganic-chemistry.org |

| Refluxing acidic conditions | Typical reaction environment | nrochemistry.com |

| Pd/C, Sulfur | Dehydrogenation agents | N/A |

| Tf₂O, 2-chloropyridine | Mild activation/cyclodehydration | nih.gov |

Multi-Step Synthetic Strategies for this compound and Analogues

Beyond single-named reactions, multi-step sequences offer versatility in constructing substituted 1-methylisoquinolines. A common strategy involves the preparation of a suitable β-phenylethylamine derivative followed by acylation and subsequent cyclization.

For instance, a synthesis could begin with a substituted benzaldehyde (B42025) which is converted to a nitrostyrene. Reduction of the nitro group and the styrene (B11656) double bond can yield the desired substituted β-phenylethylamine. This amine is then acylated with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding N-acetyl-β-phenylethylamine. researchgate.net This amide is the direct precursor for the Bischler-Napieralski cyclization to yield the 3,4-dihydro-1-methylisoquinoline derivative, which is then aromatized. researchgate.net

Another established route is the Pictet-Gams reaction, which is a variation of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenethylamide as the substrate. This approach directly yields the isoquinoline (B145761) without the need for a separate oxidation step, as it involves an additional dehydration. wikipedia.org

These multi-step approaches are particularly valuable for creating a library of analogues with diverse substitution patterns on the aromatic ring, allowing for the fine-tuning of the molecule's properties.

Reissert Compound Chemistry in this compound Derivatization

Reissert compounds provide a powerful platform for the derivatization of isoquinolines at the C-1 position. A Reissert compound is formed by the reaction of an isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide. wikipedia.orgclockss.org This creates a 1-acyl-2-cyano-1,2-dihydroisoquinoline, a stable intermediate that can undergo a variety of transformations. wikipedia.org

Specifically for this compound, it can be first converted into its Reissert compound. The hydrogen at the C-1 position of the Reissert compound is acidic and can be removed by a base to form an anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the C-1 position. Subsequent hydrolysis of the derivatized Reissert compound regenerates the isoquinoline ring system, now bearing a new functional group at the 1-position alongside the methyl group.

Anhydrous synthesis conditions, using trimethylsilyl cyanide and a catalytic amount of aluminum chloride in methylene (B1212753) chloride, have been shown to be superior to the traditional aqueous conditions, especially when using reactive acid chlorides. clockss.org This methodology has been successfully applied to both quinolines and isoquinolines. clockss.org

Modern Catalytic Approaches and Green Chemistry Principles

Contemporary synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. These approaches often involve catalysis and energy-efficient reaction conditions to minimize waste and environmental impact.

Microwave-Assisted Cyclization and Reaction Enhancement

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture. mdpi.com

In the context of this compound synthesis, microwave irradiation can be applied to the classical cyclization reactions, such as the Bischler-Napieralski reaction. organic-chemistry.org The use of microwaves can significantly reduce the time required for the cyclodehydration step. For example, syntheses that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave heating. nih.govfrontiersin.org

Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents like water. researchgate.netrsc.org For instance, microwave-assisted iron-catalyzed cyclization reactions have been successfully carried out in aqueous media for the synthesis of other N-heterocycles. rsc.org

| Reaction Type | Advantage of MAOS | Reference |

| Bischler-Napieralski | Reduced reaction time | organic-chemistry.org |

| General Heterocycle Synthesis | Shorter reaction times, higher yields | nih.gov |

| Iron-Catalyzed Cyclization | Enables use of green solvents (water) | rsc.org |

Transition Metal-Mediated Cascade Reactions for Isoquinoline Scaffold Construction

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the construction of the isoquinoline scaffold is no exception. These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single pot, enhancing atom and step economy. rsc.orgnih.gov

Rhodium(III)-catalyzed C-H activation has been employed in a one-pot, three-component reaction of aryl ketones, hydroxylamine, and internal alkynes to efficiently synthesize multisubstituted isoquinolines. nih.gov This protocol allows for the rapid assembly of the isoquinoline core from readily available starting materials.

Palladium-catalyzed reactions have also been developed for the synthesis of isoquinolines. One such method involves a sequential Heck reaction and intramolecular cyclization to produce 4-methylisoquinolines in good yields from a range of substrates. rsc.org Nickel-catalyzed cross-coupling reactions have been utilized for the C-C bond formation between N-acyliminium precursors derived from isoquinolines and aryl boronic acids, showcasing the utility of first-row transition metals in these transformations. ucla.edu

These modern catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and higher efficiency, all of which are key tenets of green chemistry. niscpr.res.in

Chemo- and Regioselective Introduction of the Methyl Group at C-1

The introduction of a methyl group specifically at the C-1 position of the isoquinoline nucleus is a critical transformation, often complicated by the reactivity of other positions on the ring. Regioselective methods are therefore essential for efficient synthesis.

One prominent strategy involves the direct metalation of the isoquinoline ring, followed by methylation. The use of a Knochel-Hauser base (such as TMPZnCl·LiCl) allows for regioselective deprotonation at the C-1 position. However, direct methylation of the resulting organometallic intermediate with reagents like iodomethane (B122720) can be inefficient. A significant improvement is achieved through a cuprate-mediated reaction, where the addition of copper cyanide (CuCN·2LiCl) facilitates the methylation, leading to the desired this compound. beilstein-journals.org

An alternative and often more efficient two-step protocol has been developed to circumvent issues with direct methylation, such as difficult purification from the starting material. beilstein-journals.org This method involves:

Aminomethylation : The C-1 metalated isoquinoline intermediate is quenched with Eschenmoser's salt ((CH₃)₂N=CH₂⁺I⁻). This introduces a dimethylaminomethyl group at the C-1 position, yielding a tertiary benzylamine (B48309) that is typically easier to purify than the product of direct methylation.

Hydrogenolysis : The resulting 1-(dimethylaminomethyl)isoquinoline is quaternized with iodomethane. Subsequent hydrogenolysis effectively cleaves the C-N bond, reducing the aminomethyl group to the desired methyl group. beilstein-journals.org This aminomethylation-hydrogenolysis sequence serves as a highly attractive alternative to direct C-1 methylation. beilstein-journals.org

Table 1: Comparison of C-1 Methylation Strategies for Isoquinolines

| Method | Reagents | Key Features | Reference |

|---|

Synthesis of Diverse this compound Analogues

The this compound scaffold is a building block for a wide array of more complex molecules. The following sections detail synthetic pathways to key substituted and saturated analogues.

The synthesis of 1-methylisoquinolines bearing methoxy (B1213986) and hydroxy groups is of significant interest, as these functionalities are present in numerous natural alkaloids. A common strategy involves performing the C-1 methylation on an isoquinoline ring that already contains the desired substituents, often in a protected form.

A total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline exemplifies this approach. beilstein-journals.org The synthesis commences with 7-benzyloxy-6-methoxyisoquinoline, where the hydroxyl group is protected as a benzyl (B1604629) ether. This precursor undergoes C-1 methylation using the aminomethylation/hydrogenolysis protocol described previously. In the final step, hydrogenolysis serves a dual purpose: it not only converts the aminomethyl group to a methyl group but also simultaneously cleaves the benzyl ether, deprotecting the hydroxyl group at C-7 to yield the final natural product. beilstein-journals.org

This synthetic design highlights how functional group protection and multi-purpose reaction steps can be integrated for the efficient construction of complex substituted 1-methylisoquinolines.

Table 2: Synthesis of 7-Hydroxy-6-methoxy-1-methylisoquinoline

| Step | Starting Material | Key Reagents/Conditions | Product | Reference |

|---|

Halogenated isoquinolines are valuable intermediates for further functionalization via cross-coupling reactions. Synthetic routes can introduce halogens onto the isoquinoline core before or after the introduction of the C-1 methyl group.

One versatile method allows for the creation of polyhalogenated isoquinolines from appropriately substituted precursors. For instance, a sequence involving chlorination and iododesilylation has been used to produce complex products like 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline. harvard.edu Furthermore, 1-haloisoquinolines can be synthesized directly from 1-tert-butylaminoisoquinoline derivatives through a process of dealkylative diazotization in the presence of halide ions. harvard.edu

Another approach utilizes a one-pot, three-step cycloaddition process catalyzed by palladium to generate ring-fluorinated and trifluoromethylated isoquinolines from an aryl bromide, an acetophenone, and an electrophile. researchgate.net These methods provide access to a halogenated isoquinoline framework that can be a substrate for subsequent C-1 methylation.

Table 3: Selected Methods for Halogenated Isoquinolines

| Method | Precursor Type | Resulting Halogenation Pattern | Reference |

|---|---|---|---|

| Dealkylative Diazotization | 1-tert-Butylaminoisoquinolines | 1-Haloisoquinolines | harvard.edu |

| Multi-step Halogenation | Amino- and silyl-substituted isoquinolines | Polyhalogenated isoquinolines | harvard.edu |

| One-pot Cycloaddition | Aryl bromides, acetophenones | Ring-fluorinated and trifluoromethylated isoquinolines | researchgate.net |

The reduction of the isoquinoline ring system provides access to 1-methyl-1,2,3,4-tetrahydroisoquinolines (THIQs) and related saturated analogues, which are important structural motifs.

A direct synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) can be achieved from 1-methyl-3,4-dihydroisoquinoline. The reduction of the imine bond in the dihydroisoquinoline intermediate is commonly performed via catalytic hydrogenation. A typical procedure involves using hydrogen gas with a 5% palladium-on-carbon catalyst in an ethanol (B145695) solvent to yield the final saturated product in high yield. prepchem.com

Heterogeneous catalysts have been developed for the one-pot conversion of isoquinoline directly to its N-formyl tetrahydroisoquinoline derivative. For example, a Ru/ZIF-8 catalyst can achieve both the hydrogenation of the isoquinoline ring and the subsequent N-formylation in a single process using CO₂ and H₂. tandfonline.com

For creating chiral saturated systems, asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines using arene/Ru/TsDPEN complexes is an effective method for producing tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org Additionally, multicomponent reactions (MCRs) offer a powerful strategy for the one-pot synthesis of highly substituted THIQ derivatives from simpler starting materials like 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrenes. rsc.org

Table 4: Methods for the Synthesis of Saturated this compound Systems

| Method | Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1-Methyl-3,4-dihydroisoquinoline | H₂, 5% Pd/C, Ethanol | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | prepchem.com |

| One-Pot Hydrogenation/Formylation | Isoquinoline | Ru/ZIF-8, CO₂, H₂ | N-Formyl-1,2,3,4-tetrahydroisoquinoline | tandfonline.com |

| Asymmetric Transfer Hydrogenation | 1-Aryl dihydroisoquinolines | Arene/Ru/TsDPEN complexes | Chiral Tetrahydroisoquinolines | organic-chemistry.org |

| Multicomponent Reaction (MCR) | Aldehydes, piperidinones, etc. | Solvent-free or one-pot conditions | Highly substituted Tetrahydroisoquinolines | rsc.org |

Reactivity and Mechanistic Investigations of 1 Methylisoquinoline

Nucleophilic and Electrophilic Transformations of the Isoquinoline (B145761) Core

The isoquinoline core of 1-methylisoquinoline can undergo both nucleophilic and electrophilic reactions, influenced by the electron distribution within the fused benzene (B151609) and pyridine (B92270) rings. Like other isoquinolines, the nitrogen atom is a basic site and can be protonated or alkylated nou.edu.ng. Electrophilic substitution typically occurs on the benzene ring, with sulfonation primarily yielding the 5-sulfonic acid derivative, while nitration can produce a mixture of 5- and 8-nitroisoquinolines under specific conditions nou.edu.ng.

The isoquinoline ring system can also participate in reactions involving nucleophilic attack, although the C1 position, adjacent to the nitrogen, is particularly activated towards nucleophiles due to the electron-withdrawing effect of the nitrogen atom. This is especially relevant in the context of reactions involving the 1-methyl substituent, as discussed in the following sections.

Reactions Involving the 1-Methyl Substituent

The methyl group at the C1 position of this compound is acidic due to its proximity to the electron-deficient nitrogen atom. This acidity allows for deprotonation, generating a reactive carbanion that can act as a nucleophile in various reactions.

Condensation and Cycloaddition Reactions with Hydrazonoyl Halides

This compound undergoes reactions with hydrazonoyl halides, leading to the formation of fused heterocyclic systems, such as triazoloisoquinolines scirp.orgresearchgate.netscirp.orgcu.edu.egscirp.org. The reaction of this compound with hydrazonoyl halides in the presence of a base and under microwave irradiation has been shown to afford triazoloisoquinoline derivatives scirp.orgresearchgate.netscirp.orgcu.edu.egscirp.org. For instance, the reaction of this compound with hydrazonoyl halides in ethanol (B145695) with chitosan (B1678972) under microwave irradiation yields triazoloisoquinoline derivatives scirp.orgresearchgate.netscirp.org. Further reactions of these triazoloisoquinolines with reagents like dimethylformamide-dimethylacetal can lead to enaminones, which can subsequently react with other hydrazonoyl halides to form pyrazolyl triazoloisoquinoline derivatives scirp.orgresearchgate.netscirp.orgcu.edu.eg.

Reactivity with Arylisothiocyanates to Form Thiadiazolyl Derivatives

This compound reacts with arylisothiocyanates to form thioanilides scirp.orgscirp.orgcu.edu.egalaqsa.edu.ps. These thioanilides serve as intermediates and can subsequently react with hydrazonoyl halides to yield thiadiazolyl isoquinoline derivatives scirp.orgscirp.orgcu.edu.egalaqsa.edu.pstandfonline.com. The reaction of this compound with arylisothiocyanates in refluxing toluene, for example, produces the corresponding thioanilides alaqsa.edu.ps. Treatment of these thioanilides with hydrazonoyl halides in the presence of a base, such as triethylamine, in a solvent like chloroform, affords 1,3,4-thiadiazoline derivatives alaqsa.edu.ps.

Annulation Reactions with Acetylenic Ketones and Other Electrophiles

This compound participates in annulation reactions with electrophilic species, including acetylenic ketones. The reactivity towards electrophilic acetylenes can involve either the deprotonated methyl group or the nitrogen atom, depending on the structure of the acetylene (B1199291) and the reaction conditions mathnet.ruresearchgate.net. For example, reactions with 1-acyl-2-arylacetylenes can lead to the formation of functionalized isoquinolines mathnet.ruresearchgate.net. Highly electrophilic acetylenes, such as 1,4-diphenylbut-3-yne-1,2-dione, can react with this compound even in the absence of a base at low temperatures, primarily involving the C=N nucleophilic site of the isoquinoline mathnet.ru. Annulation reactions of this compound with pyrrolylacetylenic ketones have also been reported, leading to the formation of complex fused systems researchgate.net.

Dual Nucleophilicity of this compound Towards Electrophilic Species

The reactivity of this compound towards electrophilic species highlights its dual nucleophilic nature. Both the nitrogen atom of the isoquinoline ring and the carbon atom of the methyl group (after deprotonation) can act as nucleophilic centers mathnet.ruresearchgate.net. The selective involvement of either the C=N moiety or the deprotonated methyl group is influenced by the structure of the electrophilic partner and the reaction conditions employed mathnet.ruresearchgate.net. This dual reactivity allows for the synthesis of a variety of different heterocyclic structures depending on the reaction pathway followed mathnet.ruresearchgate.net.

Oxidation Studies of this compound

Oxidation of this compound can occur at different sites, including the nitrogen atom to form the N-oxide. The oxidation of this compound to this compound N-oxide has been observed using various oxidizing agents, such as dimethyldioxirane (B1199080) (DMDO) or meta-chloroperbenzoic acid (mCPBA) vulcanchem.com. Studies have shown that the presence of the 1-methyl group can influence the rate of N-oxidation due to steric effects vulcanchem.com. For instance, the second-order rate constant for the oxidation of this compound with DMDO is lower compared to unsubstituted isoquinoline vulcanchem.com. Enzymatic oxidation of this compound to its N-oxide by microorganisms like Verticillium sp. GF39 has also been reported sigmaaldrich.comebi.ac.uk.

Another type of oxidation relevant to isoquinoline chemistry is the dehydrogenation of tetrahydroisoquinolines to dihydroisoquinolines. While this is not a direct oxidation of this compound itself, studies on the oxidation of 1,2,3,4-tetrahydro-1-methylisoquinoline to 3,4-dihydro-1-methylisoquinoline using catalytic systems like CuCl2-O2 have been conducted, indicating that substituents at the C1 position can significantly impact the reaction efficiency due to steric hindrance clockss.org.

Enzymatic and Chemical N-Oxidation Pathways

The N-oxidation of this compound is a significant transformation, leading to the formation of this compound N-oxide. This conversion can be achieved through both enzymatic and chemical methods.

Enzymatic oxidation has been demonstrated using microorganisms such as Verticillium sp. GF39. This fungal strain has shown high efficiency in catalyzing the oxidation of this compound to its corresponding N-oxide. Under optimized conditions, Verticillium sp. GF39 whole cells achieved a 100% molar conversion of this compound to this compound N-oxide within 10 hours at 20°C, starting with a 5 mM concentration of this compound. nih.govresearchgate.netsigmaaldrich.comresearchgate.net This enzymatic approach offers a potentially more environmentally benign route compared to some chemical methods.

Chemical N-oxidation of this compound is commonly carried out using various oxidizing agents. Among the effective reagents are dimethyldioxirane (DMDO) and meta-chloroperbenzoic acid (mCPBA). vulcanchem.com

Using DMDO in dried acetone (B3395972) at 23°C results in the quantitative oxidation of this compound to its N-oxide. Kinetic studies have shown that this reaction proceeds with a second-order rate constant () of 0.78 M⁻¹s⁻¹. vulcanchem.com The presence of the 1-methyl group in this compound influences its reactivity compared to unsubstituted isoquinoline, which exhibits a higher second-order rate constant () of 1.24 M⁻¹s⁻¹ under similar conditions. This difference highlights the steric effects imposed by the methyl substituent on the N-oxidation process. vulcanchem.com

Another common chemical oxidant is mCPBA. The reaction of this compound with mCPBA in dichloromethane (B109758) yields the N-oxide with an isolated yield of 63% after chromatographic purification. vulcanchem.com This method is considered advantageous for larger-scale preparations, although careful control of stoichiometry is necessary to prevent potential over-oxidation. vulcanchem.com

The resulting this compound N-oxide serves as a valuable intermediate in heterocyclic chemistry, for instance, as a precursor for functionalized isoquinolines. Its deoxygenation using reducing agents can regenerate this compound, allowing for reversible N-oxide formation in catalytic cycles. vulcanchem.com

Advanced Characterization and Computational Studies of 1 Methylisoquinoline

Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis

Spectroscopic methods are fundamental in identifying and characterizing 1-Methylisoquinoline, each providing unique insights into its molecular structure and behavior.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Assignments

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is largely defined by the vibrations of its isoquinoline (B145761) core, with specific contributions from the methyl group at the C1 position.

The aromatic structure of the isoquinoline ring system gives rise to characteristic C-H and C-C stretching vibrations. irphouse.com Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. irphouse.com The C-C skeletal stretching vibrations within the fused rings are generally observed between 1625-1430 cm⁻¹. scialert.net The presence of the nitrogen atom in the heterocyclic ring introduces C-N stretching vibrations, which are often found in the 1631-1600 cm⁻¹ range for the parent isoquinoline molecule. irphouse.com

The methyl group introduces its own set of characteristic vibrations. The asymmetric and symmetric stretching modes of the CH₃ group are expected in the 3050-2900 cm⁻¹ range. scialert.net Additionally, C-H bending vibrations (in-plane and out-of-plane) from both the aromatic rings and the methyl group populate the fingerprint region below 1500 cm⁻¹. While a specific, fully assigned experimental spectrum for this compound is not detailed in the provided search results, the expected vibrational modes can be inferred from studies on isoquinoline and related methyl-substituted quinolines. irphouse.comscholarsresearchlibrary.com

Table 1: Characteristic FTIR Vibrational Assignments for this compound (Inferred) This table is based on characteristic frequencies for isoquinoline and methyl-substituted aromatic compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch (Asymmetric & Symmetric) | 3050 - 2900 |

| C=C and C=N Ring Stretching | 1630 - 1430 |

| Methyl C-H Bending | ~1450 and ~1375 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 700 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FTIR, FT-Raman spectroscopy provides information on the molecular vibrations of this compound, particularly for non-polar bonds and symmetric vibrations. scholarsresearchlibrary.com While FTIR relies on a change in dipole moment, Raman activity depends on a change in the polarizability of a bond. miamioh.edu

For this compound, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. Similar to FTIR, aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. irphouse.com The ring breathing modes of the quinoline (B57606) skeleton, which involve a symmetric expansion and contraction of the rings, are a prominent feature in Raman spectra. The C-C stretching modes are also clearly visible. scialert.net The methyl group's symmetric C-H stretch would also be expected to produce a distinct Raman signal. scialert.net FT-Raman is particularly useful for studying these compounds as it can often avoid the issue of fluorescence that can plague conventional Raman spectroscopy, especially with biological or complex samples. researchgate.net

Table 2: Expected FT-Raman Active Modes for this compound This table is based on characteristic frequencies for isoquinoline and related structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Symmetric Stretch | ~2920 |

| Ring Breathing and Skeletal Vibrations | 1600 - 1000 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 950 - 700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Determinations

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise connectivity and regiochemistry of molecules like this compound. msu.edu By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, its structure can be unambiguously confirmed and distinguished from its other isomers (e.g., 3-methylisoquinoline (B74773) or various methylquinolines). libretexts.org

In the ¹H NMR spectrum of this compound, the methyl protons give rise to a characteristic singlet, typically found in the upfield region around 2.89 ppm. chemicalbook.com The aromatic protons appear as a series of multiplets in the downfield region (typically 7.4-8.3 ppm), with their specific chemical shifts and coupling patterns being unique to the substitution pattern of the isoquinoline ring. chemicalbook.com For instance, the proton at the C3 position is often distinctly observed.

The ¹³C NMR spectrum provides further confirmation of the structure. The methyl carbon appears at a characteristic upfield chemical shift. The nine aromatic carbons of the isoquinoline ring system each produce a unique signal, with the carbon bearing the methyl group (C1) having a distinct chemical shift compared to the unsubstituted parent compound. spectrabase.com This detailed information allows for precise regiochemical assignment. researchgate.net

Table 3: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.89 | Singlet |

| Aromatic H | ~7.4 - 8.3 | Multiplets |

| Data sourced from spectral databases. chemicalbook.com |

Table 4: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

| C1 | ~159 |

| C3 | ~142 |

| C4 | ~120 |

| C5 | ~127 |

| C6 | ~127 |

| C7 | ~129 |

| C8 | ~124 |

| C4a | ~128 |

| C8a | ~136 |

| CH₃ | ~23 |

| Approximate values sourced from spectral databases. spectrabase.com |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which provides structural clues. In electron impact (EI) mass spectrometry, this compound (C₁₀H₉N) exhibits a strong molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 143, corresponding to its molecular weight. nih.gov

The fragmentation of alkylquinolines and isoquinolines often follows patterns analogous to those of other alkyl-substituted aromatic compounds. ingentaconnect.comresearchgate.net A common fragmentation pathway involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion (m/z 142). Another significant fragmentation involves the loss of acetonitrile (B52724) (H₃C-C≡N) from the molecular ion, which is a characteristic fragmentation for compounds containing a methyl group adjacent to a nitrogen atom in a heterocyclic ring. The stability of the aromatic ring system means that the molecular ion peak is typically intense. libretexts.org

Table 5: Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

| 143 | [M]⁺ | Molecular Ion |

| 142 | [M-H]⁺ | Loss of a hydrogen radical |

| 116 | [M-HCN]⁺ | Loss of hydrogen cyanide from [M-H]⁺ |

| 115 | [M-H-HCN]⁺ or [C₉H₇]⁺ | Loss of H₂CN or formation of indenyl cation |

| Data sourced from spectral databases and general fragmentation patterns. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical lens to examine the properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Frequency Calculations

Density Functional Theory (DFT) is a computational method used to predict the electronic structure and properties of molecules. youtube.com A primary application is geometry optimization, where the theory is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. cp2k.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. ahievran.edu.trnih.gov These optimized geometric parameters provide a theoretical model of the molecule's structure.

Following geometry optimization, frequency calculations can be performed at the same level of theory. youtube.com These calculations predict the vibrational frequencies (e.g., IR and Raman spectra) of the molecule. nih.gov The calculated frequencies are often systematically scaled to correct for approximations in the theory and to achieve better agreement with experimental data from FTIR and FT-Raman spectroscopy. scholarsresearchlibrary.comahievran.edu.tr The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. turbomole.org This synergy between DFT calculations and experimental spectroscopy is crucial for the confident assignment of complex vibrational spectra. nih.gov

HOMO-LUMO Analysis and Charge Transfer Properties

The electronic behavior of a molecule, which governs its reactivity and photophysical properties, can be effectively described by Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. ugr.escrystallography.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. crystallography.net

For aromatic heterocyclic compounds like this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate these orbital energies. These calculations can provide insight into the molecule's electronic transitions. An intramolecular charge transfer (ICT) can occur upon excitation, where electron density moves from a donor part of the molecule to an acceptor part. In this compound, the isoquinoline ring system and the methyl group would be analyzed for their respective contributions as electron-donating or electron-accepting moieties under different electronic states.

The analysis of these properties is crucial for applications in materials science and medicinal chemistry. For instance, understanding the charge transfer characteristics of quinoline derivatives is important for designing fluorescent probes and chemosensors.

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

This table outlines the definitions of important quantum chemical parameters that are typically calculated from HOMO and LUMO energy values in a computational study.

| Parameter | Symbol | Formula | Significance |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. ugr.es |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | χ² / (2η) | Measures the propensity to accept electrons. |

Note: Specific values for this compound are not provided as they were not found in the public-domain literature search.

Conformational Analysis and Molecular Dynamics Simulations

To explore the dynamic behavior of molecules, researchers use Molecular Dynamics (MD) simulations. MD is a computational method that calculates the physical movements of atoms and molecules over time. The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, an MD simulation could provide detailed insights into:

The vibrational and rotational motions of the methyl group.

The interactions of the molecule with solvent molecules in a solution.

The flexibility of the molecule at different temperatures and pressures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the regularly spaced atoms in a crystal, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high accuracy.

The resulting structural data includes precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules pack together in the crystal lattice. This provides unambiguous proof of the molecule's connectivity and stereochemistry in the solid state.

Public chemical databases, such as PubChem, indicate that a crystal structure of a compound containing this compound has been deposited in the Crystallography Open Database (COD). The specific entry is identified as COD ID 4108708. The Crystallography Open Database is an open-access collection that archives crystal structures for organic, inorganic, and metal-organic compounds. ugr.es However, the specific crystallographic information file (CIF) for this entry, which contains the detailed atomic coordinates and unit cell parameters, was not directly accessible through the performed searches. Therefore, a data table of its specific structural parameters cannot be presented.

Table 2: General Information for Referenced this compound Crystal Structure

| Parameter | Information | Source |

| Database | Crystallography Open Database (COD) | |

| COD ID | 4108708 | |

| Availability | Referenced in PubChem, but the specific CIF file was not retrieved during the search. |

Emerging Research Directions and Future Perspectives of 1 Methylisoquinoline

Applications in Materials Science and Organic Electronics (e.g., Light-Emitting Devices, Organic Solar Cells)

The electronic properties inherent in the bicyclic structure of 1-methylisoquinoline make it a compelling subject in the field of organic chemistry and materials science. solubilityofthings.com Research is exploring its potential as a building block or component in organic electronic devices. Specifically, its structural framework has garnered interest for applications in light-emitting devices (LEDs) and organic solar cells. solubilityofthings.com

Organic electronics is a highly interdisciplinary field focused on developing organic molecules with properties suitable for various technical and medical applications, including circuitry, energy harvesting/storage, and bioelectronics. frontiersin.org The design and synthesis of molecules with diverse molecular weights and structures are central to this field. frontiersin.org Isoquinoline (B145761) derivatives, including those related to this compound, are being investigated for their optoelectronic properties. While the direct application of this compound itself in these devices is an area of ongoing exploration, related isoquinoline structures and annulated dihydroisoquinoline heterocycles have shown promise in areas such as organic light-emitting diodes (OLEDs) and as organic sensitizers. researchgate.net The development of organic semiconductors for OLEDs and solar cells often involves designing molecules with specific electronic and photophysical properties, where nitrogen-containing heterocycles like isoquinolines can play a crucial role in charge transport and light emission/absorption. led-professional.commdpi.com The potential for integrating organic solar cells and OLEDs into single devices also presents opportunities for novel materials. led-professional.com

Continuous Development of Novel and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives is an active area of research, with a continuous drive towards developing novel and more sustainable methodologies. Traditional synthetic routes, such as the Bischler-Napieralski reaction, have been employed, but the focus is shifting towards greener and more efficient approaches. solubilityofthings.com

Recent studies highlight advancements in this area. For instance, a 2025 study demonstrated the use of phosphoramide (B1221513) catalysts for the aryloxylation of azine N-oxides, including this compound 2-oxide, under solvent-free conditions. vulcanchem.com This method achieved a high yield (92%) with a low E-factor (0.7), aligning with green chemistry principles. vulcanchem.com Another area of development involves catalyst-free stereoselective synthesis methods for annulating this compound with other organic molecules to create novel fused heterocyclic systems. researchgate.net Researchers are also exploring multicomponent cascade cyclization reactions to synthesize imidazo[2,1-a]isoquinoline (B1217647) derivatives from starting materials including isoquinolin-1-amine, showcasing efforts to simplify synthetic routes and improve efficiency. researchgate.net The use of more environmentally acceptable catalysts, such as chitosan (B1678972), in conjunction with techniques like microwave irradiation, is also being investigated to enhance reaction rates and reduce the environmental impact of synthesizing isoquinoline derivatives. scirp.orgresearchgate.net

Exploration of Untapped Biological Activities and Complex Therapeutic Modalities

Isoquinoline alkaloids, including derivatives related to this compound, are a significant class of natural products known for a wide range of biological activities. nih.gov These activities include antimicrobial, antitumor, anti-inflammatory, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and antiplatelet effects. nih.gov The structural diversity of isoquinoline alkaloids makes them promising candidates for the development of new clinically useful therapeutic agents. nih.gov

While this compound itself may not be a primary therapeutic agent, its core structure serves as a scaffold for designing and synthesizing compounds with enhanced or novel biological activities. Research is actively exploring the therapeutic potential of isoquinoline derivatives. For example, studies have investigated the synthesis and antitumor activity of substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, demonstrating significant activity against certain cancer cell lines in mice. nih.gov The development of isoquinolinequinone N-oxides has also shown promise as anticancer agents effective against drug-resistant cell lines, exhibiting growth inhibition in the nanomolar range across various cancer cell lines. researchgate.net Furthermore, tetrahydroisoquinoline derivatives are being explored as highly selective and potent inhibitors of Rho kinase (ROCK), a promising drug target for diseases like hypertension, multiple sclerosis, cancer, and glaucoma. researchgate.net These examples underscore the ongoing effort to explore untapped biological activities and develop complex therapeutic modalities based on the isoquinoline framework.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical research, including the study and development of compounds like this compound. AI and ML offer powerful tools for handling large volumes of data, recognizing patterns, and making predictions, which can significantly accelerate various aspects of research. nih.govcas.org

In the context of this compound research, AI and ML can be applied in several areas. This includes predicting the bioactivity of new isoquinoline derivatives, optimizing reaction conditions for their synthesis, and suggesting novel synthetic routes to complex structures. cas.org ML algorithms can analyze vast datasets of chemical structures and biological activity data to identify potential correlations and predict the properties of uncharacterized this compound derivatives. nih.govmdpi.com Furthermore, AI can aid in the design of experiments, making the research process more efficient. researchgate.net While specific applications directly focused on this compound using AI/ML might be an emerging area, the broader trend of integrating these technologies into organic synthesis, drug discovery, and materials science research suggests a significant future role for AI/ML in exploring the full potential of this compound and its related compounds. mdpi.comresearchgate.netnih.gov

Advancements in Analytical Techniques for Characterization and Quantification

Accurate characterization and quantification of this compound and its derivatives are crucial for both fundamental research and potential applications. Advancements in analytical techniques are continuously improving the ability to identify, quantify, and understand the properties of these compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 1-methylisoquinoline in complex environmental or synthetic matrices?

- Methodological Answer : Use comprehensive two-dimensional gas chromatography (GC×GC) coupled with selective ion monitoring (SIM) or high-resolution mass spectrometry (HRMS) to resolve co-eluting isomers. For example, GC×GC with m/z 143.0735 (±0.0500) extraction effectively distinguishes this compound from other C1-quinoline derivatives in coal/petroleum streams . Include internal standards (e.g., deuterated analogs) for quantification and validate methods using spiked recovery experiments.

Q. How should researchers design experiments to confirm the purity and identity of newly synthesized this compound derivatives?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, HSQC) with high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection. For novel compounds, elemental analysis (C, H, N) and X-ray crystallography are critical. For known derivatives, cross-reference spectral data with literature and report retention indices in standardized chromatographic systems .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in this compound derivatization reactions (e.g., Knoevenagel condensations)?

- Methodological Answer : Reactivity discrepancies often stem from steric hindrance or electronic effects. For example, this compound requires potassium tert-butoxide (KButO) in tetrahydrofuran (THF) under reflux to form 1-styrylisoquinolines, unlike less hindered quinolines . Systematically vary base strength (e.g., NaOH vs. KButO) and solvent polarity, and monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy.

Q. How can researchers optimize microbial oxidation of this compound to its N-oxide form for biocatalytic applications?

- Methodological Answer : Use whole-cell biocatalysts like Verticillium sp. GF39, which exhibits high N-oxidation activity. Optimize parameters:

- pH : 7.0–7.5 (prevents enzyme denaturation).

- Substrate concentration : ≤5 mM (avoids toxicity).

- Co-substrate : Add glucose (1–2% w/v) to sustain NADPH regeneration.

Validate conversions via LC-MS and compare yields with chemical oxidation (e.g., H₂O₂/Na₂WO₄ catalysis) .

Q. What statistical approaches resolve conflicting data in structure-activity relationship (SAR) studies of this compound-based inhibitors?

- Methodological Answer : Apply multivariate analysis (e.g., partial least squares regression) to disentangle steric, electronic, and solvation effects. For contradictory biological activity data, use hierarchical clustering or Bayesian meta-analysis to identify outliers or subgroup-specific trends. Report confidence intervals and effect sizes to contextualize discrepancies .

Methodological Considerations

Q. How should researchers design systematic reviews or meta-analyses on this compound’s environmental or pharmacological impacts?

- Guidelines :

- Search strategy : Use Boolean operators (e.g., "this compound AND (degradation OR toxicity)") across PubMed, SciFinder, and Web of Science.

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details (e.g., dose-response data, purity validation).

- Risk of bias assessment : Apply ROBINS-I for observational studies or Cochrane RoB 2 for controlled trials.

- Data synthesis : Use random-effects models if heterogeneity (I²) exceeds 50% .

Q. What experimental controls are essential for ensuring reproducibility in this compound synthesis or degradation studies?

- Best Practices :

- Negative controls : Run reactions without catalysts or substrates to rule out autoxidation.

- Positive controls : Include benchmark compounds (e.g., quinoline N-oxide) in analytical workflows.

- Replicates : Perform triplicate experiments under identical conditions (temperature, humidity) and report mean ± SD.

- Blinding : Use blinded data analysis to minimize confirmation bias .

Data Presentation and Validation

Q. How should researchers present chromatographic and spectroscopic data for this compound in compliance with journal guidelines?

- Formatting Standards :

- Chromatograms : Annotate peaks with retention times, m/z values, and signal-to-noise ratios.

- Spectra : Label key NMR/IR peaks (e.g., δ 8.5–9.0 ppm for aromatic protons in ¹H NMR).

- Supplementary data : Deposit raw LC-MS/NMR files in repositories like Zenodo or Figshare and cite DOIs in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.